Cas no 5072-47-9 (Galanthamine hydrochloride)

Galanthamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Galanthamine hydrochloride
- Galantamine hydrochloride
- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrochloride, (4aS,6R,8aS)-
- (-)-Galanthamine hydrochloride
- CHEMBL4467191
- UNII-HV8VV786RM
- DTXSID70470872
- 5072-47-9
- (4aS,6R,8aS)-3-Methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol hydrochloride
- 6H-Benzofuro(3a,3,2-ef)(2)benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, hydrochloride (1:1), (4aS,6R,8aS)-
- Galanthamine, hydrochloride
- Galanthamine hydrochloride salt
- SCHEMBL237846
- HV8VV786RM
- AKOS016011339
- USUHXXKCHSBMOS-XPSHAMGMSA-N
- Galantamine hydrochloride [MI]
- AC-14125
- AKOS015961553
- Galanthaminehydrochloride
- GALANTAMINE HYDROCHLORIDE [WHO-DD]
- Q27280120
- Galanthamine base
-
- インチ: InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
- InChIKey: USUHXXKCHSBMOS-XPSHAMGMSA-N
- ほほえんだ: CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl
計算された属性
- せいみつぶんしりょう: 323.1288213g/mol
- どういたいしつりょう: 323.1288213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 440
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.9Ų
Galanthamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736989-1g |
(4As,6r,8as)-3-methoxy-11-methyl-4a,5,9,10,11,12-hexahydro-6h-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol hydrochloride |
5072-47-9 | 98% | 1g |
¥5656.00 | 2024-05-11 | |
Crysdot LLC | CD11114132-1g |
Galanthamine hydrochloride |
5072-47-9 | 95+% | 1g |
$987 | 2024-07-17 |
Galanthamine hydrochloride 関連文献
-
1. 866. Phenol oxidation and biosynthesis. Part VI. The biogenesis of amaryllidaceae alkaloidsD. H. R. Barton,G. W. Kirby,J. B. Taylor,G. M. Thomas J. Chem. Soc. 1963 4545
Galanthamine hydrochlorideに関する追加情報
Comprehensive Overview of Galanthamine Hydrochloride (CAS No. 5072-47-9): Mechanism, Applications, and Research Insights
Galanthamine hydrochloride (CAS No. 5072-47-9), a naturally occurring alkaloid derived from plants like Galanthus species, has garnered significant attention in neuroscience and pharmacology due to its dual-action mechanism as a cholinesterase inhibitor and allosteric nicotinic receptor modulator. This compound, often referred to by its brand names such as Razadyne®, is clinically approved for the management of mild-to-moderate Alzheimer's disease (AD), aligning with the growing global focus on neurodegenerative disorder treatments. Its unique ability to enhance cognitive function by increasing acetylcholine levels in synaptic clefts addresses a critical unmet need in aging populations.
Recent studies highlight Galanthamine hydrochloride's potential beyond AD, including applications in neuroinflammation and traumatic brain injury (TBI), topics frequently searched in academic and medical communities. Researchers are exploring its anti-oxidative properties and role in mitigating mitochondrial dysfunction, which resonate with current trends in precision medicine. The compound’s biosynthetic pathways are also under investigation for sustainable production via plant cell culture or synthetic biology, addressing ethical and supply chain concerns.
From a pharmacological perspective, Galanthamine hydrochloride exhibits high oral bioavailability and crosses the blood-brain barrier efficiently, making it a model compound for central nervous system (CNS) drug design. Its adverse effect profile, including nausea or bradycardia, is well-documented, but emerging formulations like transdermal patches aim to improve tolerability. These advancements respond to patient queries about "alternative delivery methods for dementia medications", a trending search term.
In the context of drug repurposing, CAS No. 5072-47-9 is being evaluated for COVID-19-related cognitive impairment ("brain fog"), a hot topic since 2020. Preclinical data suggest it may counteract SARS-CoV-2-induced cholinergic deficits, though clinical trials are ongoing. This aligns with public interest in "post-COVID neurological recovery", demonstrating the compound’s relevance to contemporary health crises.
Quality control of Galanthamine hydrochloride relies on advanced analytical techniques like HPLC-MS and NMR spectroscopy, ensuring compliance with pharmacopoeial standards (e.g., USP, EP). Manufacturers emphasize green chemistry principles during synthesis, catering to the pharmaceutical industry’s shift toward environmentally sustainable practices—a key concern among stakeholders.
Future research directions include combination therapies with NMDA antagonists (e.g., memantine) and biomarker-driven dosing, reflecting the demand for personalized Alzheimer’s regimens. With patent expirations enabling generic production, cost-effective access to 5072-47-9-based therapeutics is expanding globally, particularly in markets prioritizing affordable dementia care.
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